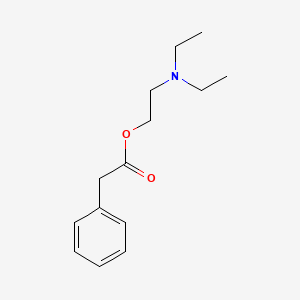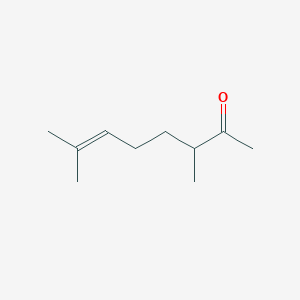
3,7-Dimethyloct-6-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyloct-6-en-2-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant aroma and is commonly found in essential oils. It is also referred to as citronellal, a name that highlights its citrus-like scent.
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-6-en-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of citronellol, a related monoterpenoid alcohol. This oxidation can be achieved using reagents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or using other oxidizing agents like potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the Wacker oxidation of 3,7-dimethylocta-1,6-diene. This process involves the use of palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) as catalysts in an aqueous solution. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ketone .
化学反応の分析
Types of Reactions
3,7-Dimethyloct-6-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3,7-Dimethyloct-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of 3,7-Dimethyloct-6-en-2-one involves its interaction with various molecular targets. In biological systems, it can modulate cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity. This leads to an increase in acetylcholine levels, which can enhance synaptic transmission. Additionally, it can interact with choline transporters and choline acetyltransferase, further influencing cholinergic pathways .
類似化合物との比較
Similar Compounds
Citronellol: An alcohol derivative of 3,7-Dimethyloct-6-en-2-one.
Citral: An aldehyde with a similar structure but different functional group.
Geraniol: Another monoterpenoid alcohol with a similar carbon skeleton.
Uniqueness
This compound is unique due to its ketone functional group, which imparts different chemical reactivity compared to its alcohol and aldehyde counterparts. This uniqueness allows it to participate in specific reactions and applications that are not feasible with similar compounds .
特性
CAS番号 |
504-37-0 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3 |
InChIキー |
SSAUUPMMKRJNMJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
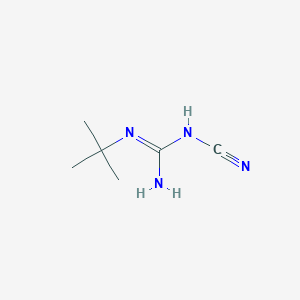
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
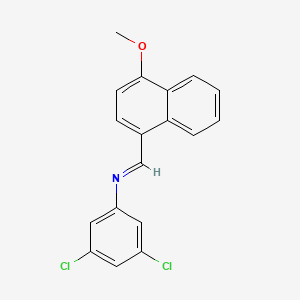
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)

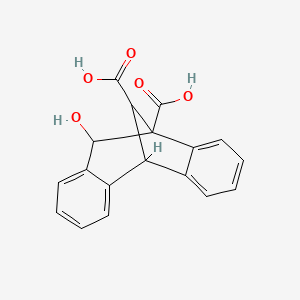

![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)




